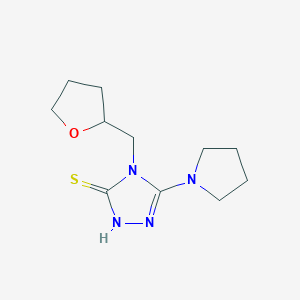

3-(4-Ethylphenyl)-2-methyl-1-propene

Descripción general

Descripción

3-(4-Ethylphenyl)-2-methyl-1-propene, also known as ephedrine, is a naturally occurring alkaloid that is commonly used in the pharmaceutical industry. It is derived from the plant Ephedra sinica and has been used for centuries in traditional Chinese medicine for the treatment of asthma, bronchitis, and other respiratory conditions. In recent years, ephedrine has gained attention for its potential use as a weight loss supplement and performance-enhancing drug.

Mecanismo De Acción

Target of Action

For instance, the Organic Anion Transporter 1 (OAT1) has been shown to regulate levels of gut microbiome-derived metabolites .

Mode of Action

For example, the Suzuki–Miyaura (SM) cross-coupling reaction involves the transfer of formally nucleophilic organic groups from boron to palladium .

Biochemical Pathways

Indole metabolites of tryptophan and the tyrosine metabolites p-cresol sulfate and 4-ethylphenyl sulfate are key groups of gut microbiota-derived uremic compounds .

Pharmacokinetics

Similar compounds have been shown to undergo various metabolic transformations .

Result of Action

Similar compounds have been shown to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Action Environment

The suzuki–miyaura (sm) cross-coupling reaction, which similar compounds undergo, is known to be exceptionally mild and functional group tolerant .

Propiedades

IUPAC Name |

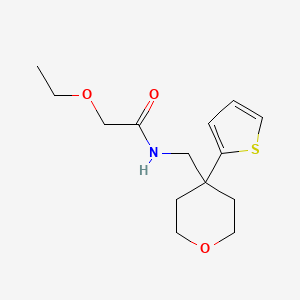

1-ethyl-4-(2-methylprop-2-enyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16/c1-4-11-5-7-12(8-6-11)9-10(2)3/h5-8H,2,4,9H2,1,3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABXRWENIEHSLNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CC(=C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate](/img/structure/B3020329.png)

![1-[Methoxy(1,2,4-triazol-1-yl)methyl]-1,2,4-triazole](/img/structure/B3020330.png)